Cas no 1283722-70-2 (3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline)
![3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline structure](https://www.kuujia.com/scimg/cas/1283722-70-2x500.png)
3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline Chemical and Physical Properties
Names and Identifiers
-
- EN300-766271
- AKOS012457898
- 3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline
- 1283722-70-2
- 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline
-
- Inchi: 1S/C15H23BrN2/c1-3-15(2)7-9-18(10-8-15)11-12-13(16)5-4-6-14(12)17/h4-6H,3,7-11,17H2,1-2H3
- InChI Key: QFXFMXCZNSFDAW-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CN1CCC(C)(CC)CC1)N
Computed Properties
- Exact Mass: 310.10446g/mol
- Monoisotopic Mass: 310.10446g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
- XLogP3: 4
3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766271-0.1g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
Enamine | EN300-766271-1.0g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
Enamine | EN300-766271-10.0g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
Enamine | EN300-766271-5.0g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
Enamine | EN300-766271-0.5g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 0.5g |
$946.0 | 2025-03-21 | |
Enamine | EN300-766271-2.5g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
Enamine | EN300-766271-0.05g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
Enamine | EN300-766271-0.25g |
3-bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline |
1283722-70-2 | 95.0% | 0.25g |
$906.0 | 2025-03-21 |
3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline Related Literature
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline
3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline: A Novel Scaffold for Targeted Therapeutic Applications
1283722-70-2, the chemical identifier for 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline, represents a pivotal compound in the exploration of novel therapeutic strategies within the pharmaceutical industry. This molecule, characterized by its unique combination of bromine substitution and piperidine-derived functional groups, has garnered significant attention due to its potential applications in modulating biological pathways associated with inflammatory responses and neurodegenerative disorders. Recent advancements in medicinal chemistry have highlighted its role as a versatile scaffold for drug development, particularly in the context of targeted therapy and precision medicine.
The chemical structure of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline is defined by a benzene ring substituted with a bromine atom at the 3-position and a complex piperidine-based side chain. The piperidine ring, modified with an ethyl and methyl group at the 4-position, introduces steric and electronic effects that influence the molecule’s reactivity and biological activity. This structural feature is critical in determining its interactions with cellular targets, such as kinase enzymes and ion channels, which are implicated in various disease states. Recent studies have demonstrated that the bromine substitution enhances the molecule’s ability to engage in electrophilic interactions, a property that is particularly valuable in the design of covalent inhibitors for specific protein targets.
From a synthetic chemistry perspective, the synthesis of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline involves a multi-step process that emphasizes the importance of stereoselective reactions and functional group compatibility. The piperidine ring, a six-membered nitrogen-containing heterocycle, serves as a versatile platform for the introduction of diverse substituents. The ethyl and methyl groups at the 4-position of the piperidine ring are strategically positioned to modulate the molecule’s hydrophobicity and lipophilicity, which are critical parameters in determining the compound’s cell permeability and bioavailability. These properties are particularly relevant in the context of oral drug delivery and targeted drug delivery systems, where the molecule’s ability to cross biological membranes is a key factor in its therapeutic efficacy.
The pharmacological profile of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline is being actively explored in preclinical studies, with a focus on its potential as a modulator of inflammatory pathways. Recent research has indicated that this compound exhibits selective inhibition of pro-inflammatory cytokine signaling, including pathways mediated by TNF-α and IL-6. These findings are particularly significant given the growing prevalence of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, where the modulation of inflammatory responses is a primary therapeutic goal. The ability of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline to interfere with these pathways suggests its potential as a lead compound for the development of anti-inflammatory agents with improved safety profiles.
Emerging computational studies have further elucidated the molecular mechanisms underlying the biological activity of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline. Molecular docking simulations have revealed that the compound binds to specific protein targets with high affinity, including kinase enzymes such as EGFR and ALK. These interactions are believed to disrupt the signaling pathways that drive cell proliferation and angiogenesis, making the compound a promising candidate for the treatment of solid tumors and hematological malignancies. The structural similarity between 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline and known kinase inhibitors further supports its potential as a scaffold for the development of next-generation targeted therapies.
Recent in vivo studies have provided additional evidence for the therapeutic potential of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline. In animal models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease, the compound has been shown to reduce neuroinflammation and improve neuronal survival. These findings are particularly noteworthy, as neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of these conditions. The ability of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline to modulate neuroinflammatory responses suggests its potential as a therapeutic agent for the treatment of central nervous system disorders.
The synthetic versatility of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline also makes it an attractive candidate for the development of drug conjugates and prodrugs. By modifying the piperidine ring or the bromine-substituted benzene ring, chemists can fine-tune the molecule’s pharmacokinetic properties, such as half-life and metabolic stability. This flexibility is particularly valuable in the context of personalized medicine, where the ability to tailor drug properties to individual patient needs is a key objective. Recent advances in click chemistry have further expanded the possibilities for the functionalization of 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline, enabling the incorporation of targeted ligands and imaging agents for enhanced therapeutic applications.
In summary, 3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline represents a promising scaffold for the development of novel therapeutics with broad applications in inflammatory diseases, oncology, and neurodegenerative disorders. The structural complexity of this molecule, combined with its potential for chemical modification, positions it as a valuable tool in the ongoing quest for precision medicine and targeted therapy. As research in this area continues to advance, the compound is likely to play an increasingly important role in the design of next-generation drugs with improved efficacy and safety profiles.
1283722-70-2 (3-Bromo-2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]aniline) Related Products
- 506-17-2(cis-Vaccenic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)



